

An In-depth Technical Guide to the Antitumor Functions of Interleukin-37

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Compound of Interest

Compound Name: *Anticancer agent 37*

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Interleukin-37 (IL-37), a member of the Interleukin-1 (IL-1) cytokine family, has emerged as a potent anti-inflammatory mediator with significant and multifaceted antitumor functions.^{[1][2]} Initially characterized as a fundamental inhibitor of innate and adaptive immunity, recent extensive research has revealed its protective role in carcinogenesis.^{[3][4]} IL-37 exerts its anticancer effects through a variety of mechanisms, including the direct inhibition of tumor cell growth, modulation of the tumor microenvironment (TME) to favor antitumor immunity, and suppression of tumor angiogenesis.^[1] This technical guide provides a comprehensive overview of the core mechanisms, signaling pathways, and experimental validation of IL-37's role as a tumor suppressor, positioning it as a promising candidate for novel cancer therapies.

Core Antitumor Mechanisms of IL-37

IL-37's anticancer activity is not mediated by a single pathway but rather by a coordinated effort across three major fronts: direct effects on tumor cells, immunoregulation of the TME, and inhibition of angiogenesis.

Direct Effects on Tumor Cells

IL-37 can directly impede cancer progression by inhibiting tumor cell viability and inducing programmed cell death.

- **Inhibition of Proliferation and Viability:** Treatment with IL-37 has been shown to significantly reduce cell viability and proliferation in a range of cancer cell lines, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), colon cancer, and renal cell carcinoma. In oral cancer cell lines, IL-37 markedly inhibits cell viability in a dose-dependent manner.
- **Induction of Apoptosis and Autophagy:** IL-37 promotes apoptosis in various cancer cells. For instance, in cervical cancer cells, IL-37 overexpression increased apoptosis rates by as much as 152.86%. This is often mediated by regulating the expression of Bcl-2 family proteins, such as increasing pro-apoptotic Bim and Bax while decreasing anti-apoptotic Bcl-2. In HCC, IL-37 can trigger both autophagy and apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.

Modulation of the Tumor Microenvironment (TME)

A critical function of IL-37 is its ability to reprogram the TME from a pro-tumorigenic, inflammatory state to an anti-tumorigenic environment.

- **Polarization of Macrophages:** IL-37 promotes the polarization of tumor-associated macrophages (TAMs) from the tumor-promoting M2 phenotype to the tumoricidal M1 phenotype. This shift is achieved, in part, by inhibiting the IL-6/STAT3 signaling pathway in HCC.
- **Recruitment and Activation of Immune Cells:** In HCC, IL-37 expression is associated with increased recruitment of CD1a+ dendritic cells (DCs) into the tumor by stimulating the secretion of chemokines like CCL3 and CCL20. It can also stimulate DCs to produce higher levels of IFN- γ , which enhances the antitumor activity of T lymphocytes. Furthermore, IL-37 is linked to the recruitment of cytotoxic CD57+ NK cells into the tumor.
- **Regulation of Immune Checkpoints:** IL-37 has been shown to decrease the expression of the immune checkpoint protein PD-1 on T cells, which may reduce T-cell exhaustion and enhance antitumor immunity. It also reduces the surface expression of TIM-3, another key immune-checkpoint molecule.

Inhibition of Angiogenesis

While some studies suggest IL-37 can have direct pro-angiogenic effects on endothelial cells, its net effect within the tumor microenvironment is predominantly anti-angiogenic.

- **Modulation of Angiogenic Factors:** IL-37 suppresses tumor angiogenesis by altering the balance of pro- and anti-angiogenic factors secreted by tumor cells. It reduces the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), Matrix Metalloproteinase 2 (MMP2), and MMP9.
- **Suppression of Endothelial Cell Activity:** Supernatants from tumor cells overexpressing IL-37 inhibit the migration and tubule formation of human umbilical vein endothelial cells (HUVECs) and promote their apoptosis. In NSCLC models, IL-37 treatment significantly inhibited the growth and angiogenesis of HUVECs.

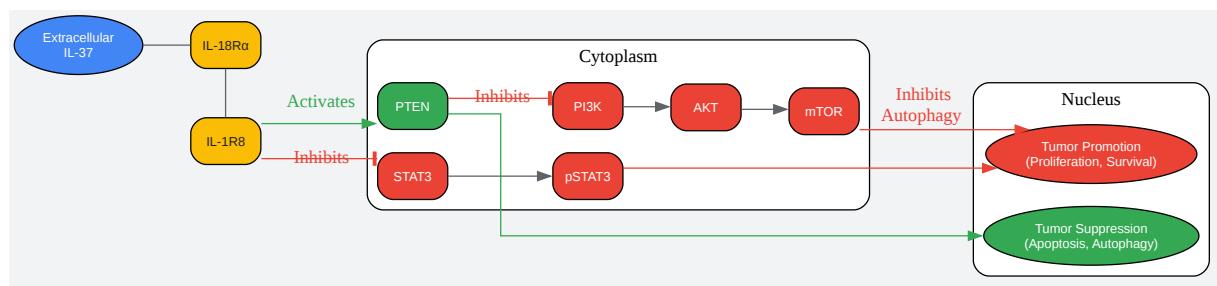
Core Signaling Pathways

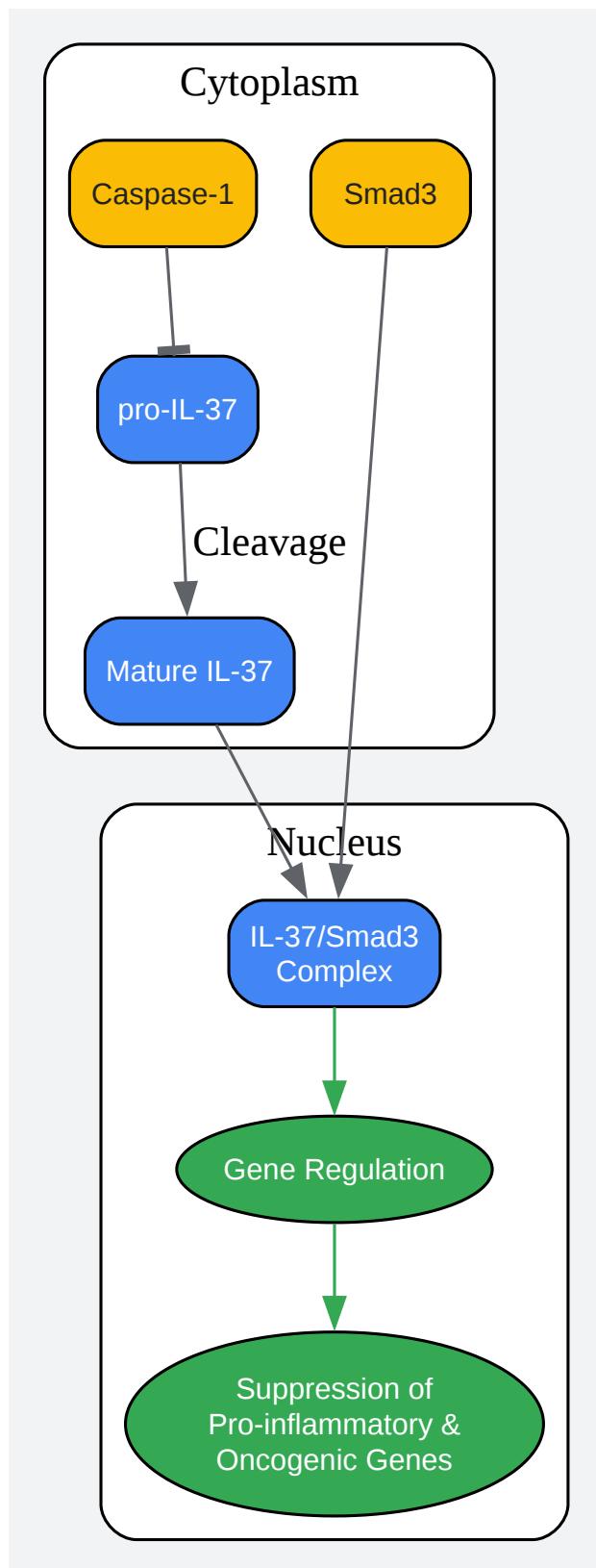
IL-37 functions through both extracellular receptor-mediated signaling and intracellular mechanisms.

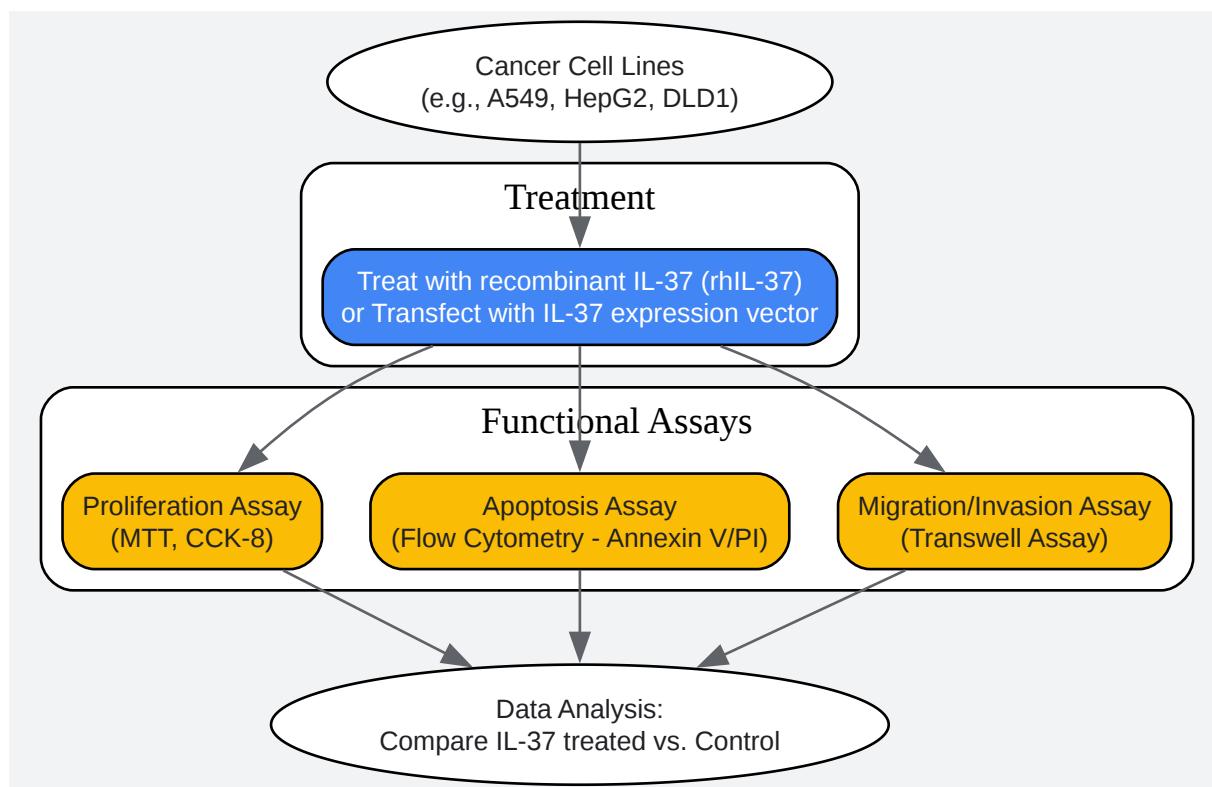
Extracellular Signaling

Extracellular IL-37 forms a tripartite complex with IL-18 receptor α (IL-18R α) and IL-1 receptor 8 (IL-1R8). This interaction is crucial for its anti-inflammatory and antitumor effects, leading to the modulation of several downstream pathways.

- **STAT3 and PTEN Signaling:** The IL-37/IL-18R α /IL-1R8 complex regulates downstream signaling, including the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and activation of Phosphatase and Tensin Homolog (PTEN). The suppression of STAT3 is a common mechanism by which IL-37 inhibits proliferation and induces apoptosis in renal, cervical, and oral cancers.
- **PI3K/AKT/mTOR Pathway:** Through the activation of PTEN, IL-37 can inhibit the PI3K/AKT/mTOR pathway, which is a key driver of cell growth and proliferation and a mechanism for inducing autophagy in HCC.





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